molecular formula C23H24O5 B11152816 4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one

4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one

Cat. No.: B11152816
M. Wt: 380.4 g/mol
InChI Key: NSODNHVDJPTSJC-UHFFFAOYSA-N
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Description

4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C23H24O5 and a molecular weight of 380.434 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Etherification: The resulting acylated product undergoes etherification with 3-methoxyphenol in the presence of a base like potassium carbonate.

    Cyclization: The etherified product is then cyclized to form the chromen-2-one core structure under acidic conditions.

    Alkylation: Finally, the chromen-2-one derivative is alkylated with butyl bromide in the presence of a strong base like sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the butyl chain using reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted ethers or alkylated products.

Scientific Research Applications

4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing inflammation.

    Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, leading to decreased production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 4-butyl-5-[2-(3-hydroxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
  • 4-butyl-5-[2-(3-ethoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one
  • 4-butyl-5-[2-(3-methylphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one

Uniqueness

4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the methoxy group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

4-butyl-5-[2-(3-methoxyphenyl)-2-oxoethoxy]-7-methylchromen-2-one

InChI

InChI=1S/C23H24O5/c1-4-5-7-17-13-22(25)28-21-11-15(2)10-20(23(17)21)27-14-19(24)16-8-6-9-18(12-16)26-3/h6,8-13H,4-5,7,14H2,1-3H3

InChI Key

NSODNHVDJPTSJC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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